1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde
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Overview
Description
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The pyrrolo[2,3-b]pyridine core is a common scaffold in drug discovery, and modifications of this compound can lead to potential therapeutic agents.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the fluorine atom. The final step involves the formylation to introduce the carbaldehyde group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Protection/Deprotection: The TBDMS group can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition reactions. The fluorine atom and the TBDMS group influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives with different substituents. For example:
1-(tert-Butyldimethylsilyl)-5-chloropyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-(tert-Butyldimethylsilyl)-5-bromopyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar synthetic routes and reactivity patterns but differ in their specific chemical properties due to the nature of the halogen substituent .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OSi/c1-14(2,3)19(4,5)17-7-6-10-11(9-18)12(15)8-16-13(10)17/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZIMMFZPAXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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